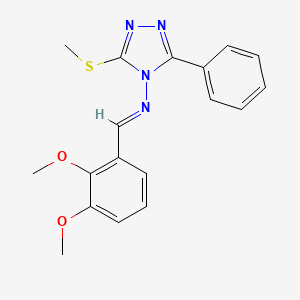

![molecular formula C20H23N3O4 B5569652 3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a complex organic compound featuring a 1,2,4-oxadiazole ring, a common structure in many pharmacologically active molecules. Its synthesis and properties have been studied for their potential applications in various fields, excluding its drug use and dosage.

Synthesis Analysis

The synthesis of related compounds often involves ring-opening followed by ring closure reactions, as seen in the synthesis of novel derivatives like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (Halim & Ibrahim, 2022). Such methods often employ specific reactants and catalysts to achieve the desired chemical structures.

Molecular Structure Analysis

The molecular structure of these compounds is complex and often analyzed using various spectroscopic techniques. For example, a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using X-ray diffraction and FT-IR spectroscopy (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds include hydroxylation, oxidation, and various conjugation reactions, as observed in the metabolism studies of related molecules like BMS-645737 (Johnson et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are typically influenced by the molecular structure and substituents. The detailed physical properties of this specific compound are not directly available, but studies on similar compounds can provide insights into expected behaviors.

Chemical Properties Analysis

Chemical properties, like reactivity and interaction with other substances, are crucial in understanding the potential applications of a compound. For instance, the reactivity of C7 for nucleophilic attack and the stability of the structure have been noted in related compounds (Halim & Ibrahim, 2022).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One notable application involves the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use in OLEDs. For instance, a study by Wang et al. (2001) developed an efficient hole-blocking material for OLEDs, which could significantly enhance the efficiency of these devices. This material, alongside others, was tested in light-emitting diodes using poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] as the emissive material. The results indicate improved device efficiency, highlighting the potential of oxadiazole derivatives in electronics and photonics applications (Wang et al., 2001).

Antimicrobial and Antiallergic Activities

Oxadiazole derivatives have been investigated for their potential antimicrobial and antiallergic properties. For example, Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with notable activity, demonstrating the therapeutic potential of oxadiazole compounds in treating allergic reactions and possibly other immune-related conditions (Nohara et al., 1985).

Cardiovascular Pharmacology

Another research avenue explores the cardiovascular effects of oxadiazole derivatives. Hof et al. (1984) studied the effects of a calcium antagonist on the myocardium and peripheral circulation, providing insights into the therapeutic applications of these compounds in cardiovascular diseases (Hof et al., 1984).

Corrosion Inhibition

Oxadiazole derivatives are also being explored for their corrosion inhibition properties. Ammal et al. (2018) assessed the ability of 1,3,4-oxadiazole derivatives to inhibit corrosion of mild steel in sulfuric acid, indicating their potential utility in materials science and engineering to protect metals from corrosion (Ammal et al., 2018).

Drug Metabolism

In pharmaceutical research, the metabolism of oxadiazole compounds has been studied to understand their biotransformation and potential as drug candidates. Johnson et al. (2008) investigated the metabolism of a vascular endothelial growth factor receptor-2 antagonist, highlighting the complex metabolic pathways these compounds can undergo in biological systems (Johnson et al., 2008).

properties

IUPAC Name |

(6-methoxy-3-methyl-1-benzofuran-2-yl)-[(2S)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-11(2)18-21-19(27-22-18)15-6-5-9-23(15)20(24)17-12(3)14-8-7-13(25-4)10-16(14)26-17/h7-8,10-11,15H,5-6,9H2,1-4H3/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRXEHDPIISDIY-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC3C4=NC(=NO4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC[C@H]3C4=NC(=NO4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)

![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)

![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)